1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone
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Overview
Description
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a benzyloxy group, a hydroxyl group, and an iodine atom attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common synthetic route starts with the bromination of a phenol derivative, followed by benzyl protection to introduce the benzyloxy group. The final step involves a halogen exchange reaction to introduce the iodine atom . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and hydroxyl group facilitate binding to active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Benzyloxy)-2-hydroxy-5-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1-(4-(Benzyloxy)-2-hydroxy-5-bromophenyl)ethanone: Contains a bromine atom, leading to different chemical properties and applications.
1-(4-(Benzyloxy)-2-hydroxy-5-fluorophenyl)ethanone: The presence of a fluorine atom imparts unique electronic effects, influencing its behavior in chemical reactions
Properties
Molecular Formula |
C15H13IO3 |
---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
1-(2-hydroxy-5-iodo-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13IO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 |
InChI Key |
ICBWBHXIIIJUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
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